
N-methyl-3-phenylpropan-1-amine
Descripción general
Descripción
N-methyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N. It is a colorless to pale yellow liquid at room temperature and is known for its psychoactive properties. This compound is structurally related to amphetamines and is often used in scientific research due to its stimulant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-3-phenylpropan-1-amine can be synthesized through multiple steps. One common method involves the reaction of phenylacetone with methylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale chemical reactors. The process includes the initial synthesis of phenylacetone, followed by its reaction with methylamine. The final product is obtained through a series of purification steps, including distillation and crystallization, to ensure high purity and yield.
Análisis De Reacciones Químicas
Oxidation Reactions
N-Methyl-3-phenylpropan-1-amine undergoes oxidation to form nitro derivatives or aldehydes depending on the reagents and conditions:
Mechanism :
- In the presence of formaldehyde, this compound forms an iminium ion intermediate, which reacts with styrene to yield α,β-unsaturated aldehydes (e.g., 2-benzylacrylaldehyde) through a radical pathway .
- Oxidation with KMnO₄ proceeds via electron transfer, converting the amine group to a nitro group.
Reduction Reactions
The compound can be reduced to form secondary or tertiary amines:
Key Insight : Reduction with LiAlH₄ is critical in synthesizing fluoxetine, a selective serotonin reuptake inhibitor (SSRI), where the amine group remains intact while other functional groups are modified.
Substitution Reactions
The hydroxyl or amine groups participate in nucleophilic substitution:
Reagent | Product | Conditions |
---|---|---|
Thionyl chloride (SOCl₂) | Chlorinated derivatives | Anhydrous, reflux |
Phosphorus tribromide (PBr₃) | Brominated compounds | Room temperature, inert atmosphere |
Example :
- Reaction with SOCl₂ replaces the hydroxyl group with chlorine, enabling further functionalization.
Acylation Reactions
This compound reacts with acyl chlorides to form amides:
Acylating Agent | Product | Role |
---|---|---|
Acetyl chloride | N-Acetyl derivative | Stabilizes the amine for storage |
Benzoyl chloride | N-Benzoyl derivative | Intermediate in drug synthesis |
Mechanism : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon, forming a stable amide bond .
Reaction with Halogens
Halogenation occurs under controlled conditions:
- Iodination : Using iodine and n-BuLi, bromo-substituted derivatives are converted to iodinated analogs (e.g., PYINXT) .
- Bromination : Allyl bromide introduces allyloxy groups, facilitating further cross-coupling reactions .
Mechanistic Insights from Research
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-Methyl-3-phenylpropan-1-amine has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This class of compounds is primarily used in the treatment of major depressive disorders and anxiety disorders due to their ability to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Research indicates that SNRIs can be effective alternatives to selective serotonin reuptake inhibitors (SSRIs) for patients who do not respond to traditional antidepressants .
Neuroimaging Applications
Recent studies have indicated that derivatives of this compound can be utilized as radioligands for neuroimaging techniques such as Single Photon Emission Computed Tomography (SPECT). For instance, a modified version, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine (PYINXT), has shown promising results in binding to norepinephrine transporters (NET) with high selectivity .
Biodistribution Studies
Biodistribution studies conducted on rats demonstrated that [125I]PYINXT exhibited moderate brain uptake, suggesting its potential utility in mapping NET binding sites in vivo. The initial uptake was recorded at 0.54% dose/organ at 2 minutes post-injection, indicating a rapid washout from non-target regions . This characteristic makes it a candidate for further development in clinical imaging applications.
Drug Development Insights
The compound has been explored for its potential to reduce drug development failure rates by providing insights into the pharmacokinetics and dynamics of similar compounds. Its structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable scaffold for developing new therapeutic agents .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Case Study 1 : A study involving patients with treatment-resistant depression showed improvement when treated with SNRIs derived from this compound, suggesting its role in enhancing therapeutic outcomes .
- Case Study 2 : In neuroimaging research, [125I]PYINXT was successfully used to visualize NET distribution in human subjects, providing critical data for understanding norepinephrine-related disorders .
Comparative Analysis of Related Compounds
Compound Name | Type | Affinity for NET | Clinical Use |
---|---|---|---|
This compound | SNRI | High | Depression, Anxiety |
(R)-N-methyl-3-(3-pyridin-2-yloxy)-3-phenylpropylamine | Radioligand | Very High | Neuroimaging |
Fluoxetine | SSRI | Moderate | Depression |
This table summarizes the comparative affinity for norepinephrine transporters among related compounds, illustrating the unique position of this compound within pharmacological research.
Mecanismo De Acción
N-methyl-3-phenylpropan-1-amine exerts its effects primarily by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced mood, alertness, and energy levels. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Shares a similar structure and stimulant effects but differs in its potency and duration of action.
Methamphetamine: More potent than N-methyl-3-phenylpropan-1-amine and has a higher potential for abuse.
Phenethylamine: A simpler structure with less pronounced stimulant effects.
Uniqueness
This compound is unique due to its balanced stimulant effects and relatively lower potential for abuse compared to methamphetamine. Its structural similarity to amphetamines makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of stimulants.
Actividad Biológica
N-Methyl-3-phenylpropan-1-amine, also known as N-methyl-3-phenylpropylamine (MPA), is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H15N
- Molecular Weight : 149.23 g/mol
- Classification : Phenylpropylamine derivative
Pharmacological Profile
This compound exhibits a range of pharmacological effects, primarily through its interaction with neurotransmitter systems. The compound has been studied for its potential role as a monoamine transporter inhibitor, particularly targeting norepinephrine transporters (NET).
Biological Activity Overview
This compound primarily functions as a selective inhibitor of the norepinephrine transporter. Its binding affinity allows it to modulate norepinephrine levels in the synaptic cleft, which may influence mood and cognitive functions. This mechanism is particularly relevant in the context of depression and anxiety disorders.
Case Studies
-
Neurotransmitter Modulation
- A study demonstrated that MPA significantly alters serotonin and norepinephrine levels in animal models, suggesting potential antidepressant effects (Dai et al., 2021) .
- Imaging Studies
Research Findings
Recent studies have expanded on the biological activity of MPA, highlighting various applications:
- Enantioselective Reactions : Research has shown that MPA can be utilized in asymmetric synthesis, enhancing the production of chiral amines which are valuable in pharmaceuticals (Corti et al., 2019) .
- Fungicidal Properties : MPA derivatives have been explored for their fungicidal activities, indicating potential agricultural applications (Himmele & Pommer, 1980) .
Toxicological Profile
The compound has been evaluated for its toxicity and safety profile:
Toxicological Parameter | Value/Description |
---|---|
Acute Toxicity (LD50) | 2.2158 mol/kg |
Ames Test | Non-carcinogenic |
hERG Inhibition | Weak inhibitor |
These findings suggest that while MPA has notable biological activities, careful consideration of its safety profile is essential for therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23580-89-4 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-3-Phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?
A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using this compound as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the this compound moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.
Q2: How is this compound typically analyzed in pharmaceutical preparations?
A: Thin-layer chromatography (TLC) is a common technique for analyzing this compound, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of this compound and other related impurities in fluoxetine samples.
Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the this compound structure?
A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.